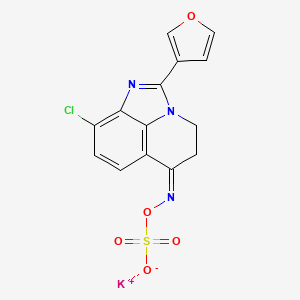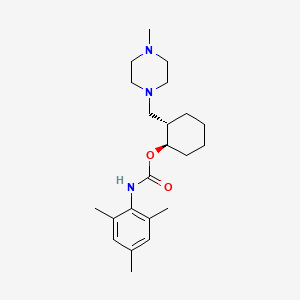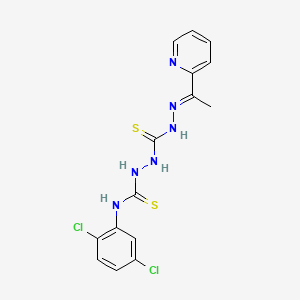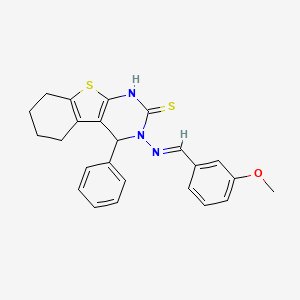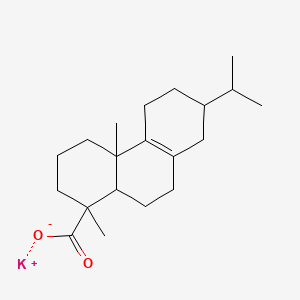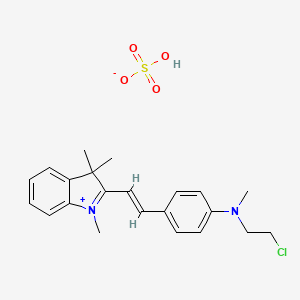
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. Compounds in this class are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone typically involves the reaction of 2-aminobenzothiazole with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Benzothiazolyl)-2-phenyl-4-thiazolidinone: Lacks the dichloro substitution, which may affect its biological activity.
2-(2,6-Dichlorophenyl)-3-phenyl-4-thiazolidinone: Similar structure but with different substitution patterns.
Uniqueness
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone is unique due to the presence of both benzothiazole and dichlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Eigenschaften
CAS-Nummer |
96733-57-2 |
|---|---|
Molekularformel |
C16H10Cl2N2OS2 |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-2-(2,6-dichlorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2OS2/c17-9-4-3-5-10(18)14(9)15-20(13(21)8-22-15)16-19-11-6-1-2-7-12(11)23-16/h1-7,15H,8H2 |
InChI-Schlüssel |
VZJBWVIFFMSOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




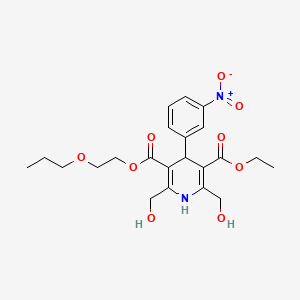
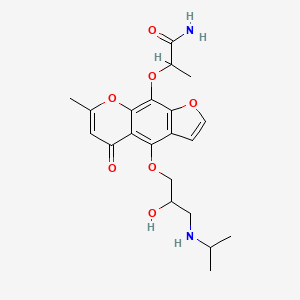

![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
